IAA-O-Glucuronide Accounts for 30% of Total Human Urinary IAA Metabolites, Substantially Exceeding IAA-Glutamine (10–20%)
In a classic radiolabeled ADME study, human subjects received 500 mg of indol-3-yl[2-14C]acetic acid orally. Urinary 14C excretion over 48 h was resolved by radiochromatogram scanning. The target compound, IAA-O-glucuronide (reported as indolylacetylglucuronide), constituted approximately 30% of excreted radioactivity, compared with approximately 50% unchanged IAA and only 10–20% indolylacetyl-glutamine [1]. This establishes IAA-O-glucuronide as the predominant IAA conjugate in human urine, quantitatively dominating the amide conjugate pathway by a factor of 1.5–3.
| Evidence Dimension | Percentage of total urinary 14C excreted as each metabolite in 48 h following oral IAA administration |
|---|---|
| Target Compound Data | IAA-O-glucuronide: ~30% of excreted 14C |
| Comparator Or Baseline | IAA (unchanged): ~50%; IAA-glutamine: 10–20%; IAA-glycine: not detected in man |
| Quantified Difference | IAA-O-glucuronide is 1.5–3.0× more abundant than IAA-glutamine; glucuronide:glutamine ratio ≈ 1.5:1 to 3:1 |
| Conditions | Human subjects (n reported); 500 mg indol-3-yl[2-14C]acetic acid p.o.; 48 h urine collection; radiochromatogram scanning (Bridges et al., 1974) |
Why This Matters
For researchers quantifying IAA metabolism or validating LC-MS/MS assays for tryptophan-derived uremic toxins, IAA-O-glucuronide cannot be substituted by IAA-glutamine without introducing a systematic 1.5–3-fold quantitative error.
- [1] Bridges J.W., Evans M.E., Idle J.R., Millburn P., Osiyemi F.O., Smith R.L., Williams R.T. The Conjugation of Indolylacetic Acid in Man, Monkeys and other Species. Xenobiotica, 1974, 4(10), 645-652. DOI: 10.1080/00498257409169767. View Source
